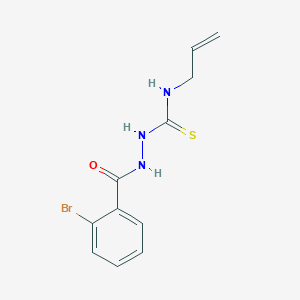![molecular formula C20H18ClN3O3 B3869516 1-(3-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione CAS No. 5576-07-8](/img/structure/B3869516.png)
1-(3-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
描述
Meldrum's acid is a pyrazolidinedione derivative that was first synthesized by American chemist, Edward Meldrum, in 1908. Since then, it has been widely used as a building block in the synthesis of various organic compounds due to its unique chemical properties. Meldrum's acid has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science, making it a highly sought-after compound in the scientific community.
作用机制
Meldrum's acid is known to act as a nucleophile due to the presence of its enolizable ketone group. It can react with various electrophiles to form new carbon-carbon bonds, making it a highly versatile compound in organic synthesis. In addition, Meldrum's acid can also act as a mild acid catalyst, promoting various reactions such as esterification and transesterification.
Biochemical and physiological effects:
While Meldrum's acid has not been extensively studied for its biochemical and physiological effects, it has been shown to have some potential as an anti-inflammatory and anti-tumor agent. Studies have also shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
实验室实验的优点和局限性
One of the main advantages of using Meldrum's acid in lab experiments is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds, making it a useful tool for the synthesis of new materials and pharmaceuticals. However, one limitation of using Meldrum's acid is its relatively high cost compared to other building blocks.
未来方向
There are several potential future directions for the study of Meldrum's acid. One area of interest is the development of new synthetic methods that can improve the efficiency and cost-effectiveness of its production. Another area of interest is the study of its potential applications as an anti-inflammatory and anti-tumor agent, as well as its effects on the central nervous system. In addition, there is potential for the development of new materials and pharmaceuticals based on the unique properties of Meldrum's acid.
In conclusion, Meldrum's acid is a highly versatile organic compound with a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for organic synthesis, materials science, and pharmaceutical research. While there is still much to be learned about its biochemical and physiological effects, Meldrum's acid holds great promise for the development of new materials and pharmaceuticals in the future.
科学研究应用
Meldrum's acid has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it is commonly used as a building block in the synthesis of various compounds such as β-lactams, pyrazoles, and pyrazolines. It has also been used in the synthesis of natural products such as cephalosporin antibiotics and taxol.
In the field of materials science, Meldrum's acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have a wide range of potential applications in areas such as gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-15-2-1-3-17(13-15)24-20(26)18(19(25)22-24)12-14-4-6-16(7-5-14)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,22,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIFAADNVKOHV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416529 | |
| Record name | ZINC04982405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5576-07-8 | |
| Record name | ZINC04982405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)

![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869446.png)
![isonicotinaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3869450.png)

![N~1~-(2-hydroxy-2-phenylethyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3869462.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3869469.png)

![N'-benzylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869474.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3869478.png)


![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B3869522.png)